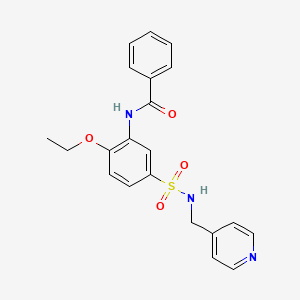
N-(2-ethoxy-5-(N-(pyridin-4-ylmethyl)sulfamoyl)phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxy-5-(N-(pyridin-4-ylmethyl)sulfamoyl)phenyl)benzamide, also known as EPB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPB belongs to the class of sulfonamide-based compounds and has been shown to exhibit promising anti-inflammatory, anti-tumor, and anti-diabetic effects.
作用机制
The mechanism of action of N-(2-ethoxy-5-(N-(pyridin-4-ylmethyl)sulfamoyl)phenyl)benzamide is complex and involves multiple pathways. This compound has been shown to inhibit the activity of various enzymes such as PI3K, Akt, mTOR, and NF-κB, which play critical roles in cell proliferation, survival, and inflammation. This compound also modulates the expression of various genes involved in these pathways, leading to its anti-inflammatory, anti-tumor, and anti-diabetic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in various cell types and animal models. In cancer cells, this compound inhibits cell proliferation, migration, and invasion, and induces apoptosis. In inflammation models, this compound reduces the production of pro-inflammatory cytokines, inhibits the activation of NF-κB, and suppresses the expression of adhesion molecules. In diabetes models, this compound improves insulin sensitivity, glucose uptake, and lipid metabolism.
实验室实验的优点和局限性
N-(2-ethoxy-5-(N-(pyridin-4-ylmethyl)sulfamoyl)phenyl)benzamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. This compound is also stable under various experimental conditions and can be easily synthesized and purified. However, this compound has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. This compound also requires further optimization for its clinical applications, including its pharmacodynamics and pharmacokinetics.
未来方向
N-(2-ethoxy-5-(N-(pyridin-4-ylmethyl)sulfamoyl)phenyl)benzamide has great potential for further development as a therapeutic agent for various diseases. Future research directions include optimizing this compound's pharmacokinetics and pharmacodynamics, identifying its molecular targets and signaling pathways, and evaluating its efficacy and safety in preclinical and clinical studies. This compound's potential applications in combination therapy and drug delivery systems should also be explored.
合成方法
N-(2-ethoxy-5-(N-(pyridin-4-ylmethyl)sulfamoyl)phenyl)benzamide is synthesized using a multi-step process that involves the reaction of 2-ethoxy-5-nitrobenzamide with pyridine-4-carboxaldehyde, followed by reduction with sodium borohydride and treatment with sulfamide. The final product is obtained through the reaction of the resulting intermediate with benzoyl chloride. The purity and yield of this compound can be improved by using various purification techniques such as column chromatography and recrystallization.
科学研究应用
N-(2-ethoxy-5-(N-(pyridin-4-ylmethyl)sulfamoyl)phenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. In cancer research, this compound has been shown to inhibit the proliferation and migration of cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. Inflammation research has demonstrated that this compound can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a key transcription factor involved in inflammation. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose uptake in adipocytes.
属性
IUPAC Name |
N-[2-ethoxy-5-(pyridin-4-ylmethylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-2-28-20-9-8-18(29(26,27)23-15-16-10-12-22-13-11-16)14-19(20)24-21(25)17-6-4-3-5-7-17/h3-14,23H,2,15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIBPZGEITWMTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

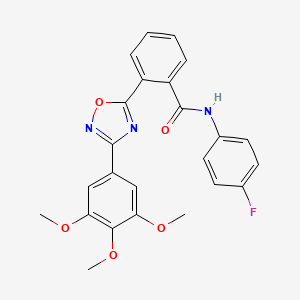
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7695733.png)
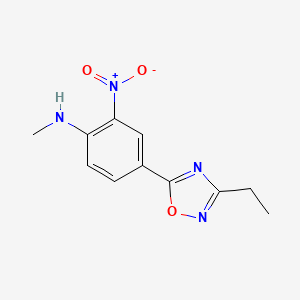
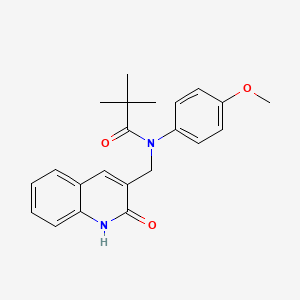


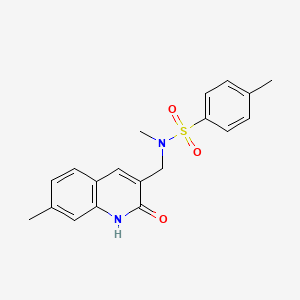

![N-(butan-2-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695768.png)
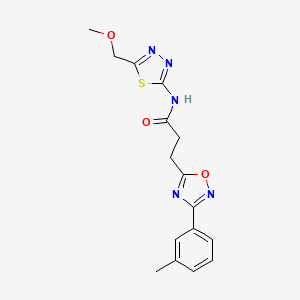
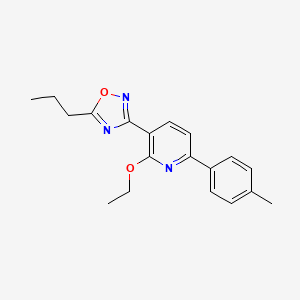
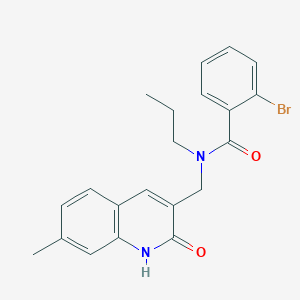
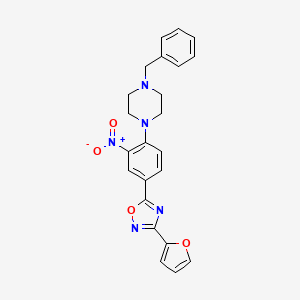
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide](/img/structure/B7695818.png)